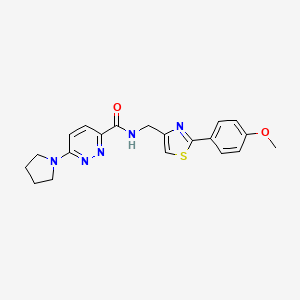
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, identified by its CAS number 1421585-59-2, is a compound of interest due to its potential biological activities. This detailed review explores its pharmacological properties, including anticancer, anticonvulsant, and enzyme inhibitory activities.
The compound has the molecular formula C20H21N5O2S and a molecular weight of 395.5 g/mol. Its structure features a thiazole moiety linked to a pyridazine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1421585-59-2 |
| Molecular Formula | C20H21N5O2S |
| Molecular Weight | 395.5 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. In particular, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated a series of thiazole derivatives for their antiproliferative activity against the NCI-60 cell line panel. The results indicated that similar compounds exhibited notable growth inhibition (GI) values, with some achieving over 80% inhibition at concentrations of 10 μM.
| Compound | Cell Line | GI (%) at 10 μM |
|---|---|---|
| Compound 4a | HCT116 | 40.87 |
| Compound 4b | HOP-92 | 86.28 |
| Compound 4h | SK-BR-3 | 46.14 |
These findings suggest that the structural features present in this compound may contribute to its efficacy in cancer treatment.
Anticonvulsant Activity
Thiazole-containing compounds have also been investigated for their anticonvulsant properties. A related compound demonstrated significant protective effects in maximal electroshock seizure models, indicating potential therapeutic applications in epilepsy.
Research Findings
In a study focused on thiazole derivatives, several compounds were synthesized and tested for their anticonvulsant activity:
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| Compound A | 30 | 100 |
| Compound B | 100 | 80 |
The structure–activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiazole ring enhances anticonvulsant activity, suggesting that this compound may also exhibit similar properties.
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of thiazole derivatives. Compounds related to this compound have shown promise as inhibitors of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Inhibition Studies
A recent study evaluated several thiazole derivatives for their inhibitory effects on MAO-B:
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound C | 0.212 | Competitive |
| Compound D | 0.264 | Mixed |
These findings indicate that modifications in the thiazole structure can lead to enhanced enzyme inhibition, which may be beneficial for treating neurodegenerative diseases.
特性
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-27-16-6-4-14(5-7-16)20-22-15(13-28-20)12-21-19(26)17-8-9-18(24-23-17)25-10-2-3-11-25/h4-9,13H,2-3,10-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDFXOVSCNJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














